![molecular formula C23H38N7O17P3S B561347 Acetyl coenzyme A, [acetyl-3H] CAS No. 110073-15-9](/img/structure/B561347.png)
Acetyl coenzyme A, [acetyl-3H]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl coenzyme A, [acetyl-3H] is a radiolabeled form of acetyl coenzyme A, a crucial molecule in cellular metabolism. It plays a pivotal role in various biochemical reactions, particularly in the metabolism of carbohydrates, lipids, and proteins. The acetyl group in acetyl coenzyme A is transferred to other molecules, facilitating numerous metabolic pathways, including the citric acid cycle (Krebs cycle) for energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl coenzyme A is synthesized enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . This method ensures the high purity and activity of the compound, making it suitable for various biochemical applications.
Industrial Production Methods
Industrial production of acetyl coenzyme A involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce coenzyme A and the necessary enzymes for its acetylation. The fermentation broth is then processed to extract and purify acetyl coenzyme A through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Acetyl coenzyme A undergoes several types of chemical reactions, including:
Reduction: Acetyl coenzyme A can be reduced in certain metabolic pathways, such as fatty acid synthesis.
Common Reagents and Conditions
Common reagents used in reactions involving acetyl coenzyme A include:
Oxaloacetate: Reacts with acetyl coenzyme A to form citrate in the citric acid cycle.
NAD+ (Nicotinamide adenine dinucleotide): Acts as an oxidizing agent in the oxidation of acetyl coenzyme A.
Coenzyme A: Participates in the formation of acetyl coenzyme A from acetyl phosphate.
Major Products Formed
The major products formed from reactions involving acetyl coenzyme A include:
Citrate: Formed in the citric acid cycle.
Carbon dioxide and water: Produced during the oxidation of acetyl coenzyme A in the citric acid cycle.
Fatty acids: Synthesized through the reduction of acetyl coenzyme A.
Scientific Research Applications
Role in Metabolic Studies
Acetyl coenzyme A serves as a central metabolite in various metabolic pathways, including the citric acid cycle and fatty acid synthesis. The use of [acetyl-3H] allows researchers to trace the metabolic fate of acetyl groups in living organisms.
Case Study: Ischemia Models
A study utilized [acetyl-3H] to investigate acetyl coenzyme A levels in rat liver during ischemic conditions. High-performance liquid chromatography (HPLC) was employed to quantify the concentrations of acetyl coenzyme A and other related metabolites. Results indicated significant variations in metabolite levels under ischemic conditions, providing insights into cellular energy metabolism during stress situations .
Analytical Biochemistry
The tritiated form of acetyl coenzyme A is extensively used in acetyltransferase assays. These assays are critical for studying enzyme kinetics and mechanisms of action involving acetylation processes.
Table: Applications in Analytical Biochemistry
Application Type | Description |
---|---|
Acetyltransferase Assays | Used to measure the activity of enzymes that transfer acetyl groups. |
HPLC Quantification | Allows for precise measurement of metabolite concentrations in biological samples. |
Mass Spectrometry | Provides detailed analysis of acetyl coenzyme A and its derivatives. |
Synthetic Biology Applications
Recent advancements have highlighted the potential of using acetyl coenzyme A as a precursor for synthesizing various industrial chemicals and biofuels. Researchers have engineered pathways to produce acetyl coenzyme A from alternative carbon sources, enhancing its availability for biochemical applications.
Case Study: Synthetic Pathway Construction
A study reported the successful construction of a synthetic pathway for producing acetyl coenzyme A from formaldehyde using engineered enzymes. This approach yielded significant quantities of acetyl coenzyme A, demonstrating its potential for industrial applications in chemical synthesis and biofuel production .
Neuroscience Research
In neuroscience, [acetyl-3H] is utilized to study brain metabolism and neurotransmitter synthesis. The incorporation of tritiated acetyl groups into various biomolecules helps elucidate metabolic pathways involved in neurochemical processes.
Case Study: Brain Metabolism
Research involving rat brain tissues has shown how [acetyl-3H] can trace the incorporation of acetyl groups into neurotransmitters, aiding our understanding of synaptic transmission and plasticity .
Pharmaceutical Applications
The compound has also been explored for its role in drug development, particularly concerning drugs that target metabolic pathways involving acetylation.
Table: Pharmaceutical Research Applications
Application Area | Description |
---|---|
Drug Development | Investigating the effects of drugs on acetylation processes. |
Biochemical Pharmacology | Understanding how drugs influence metabolic pathways involving acetyl coenzyme A. |
Mechanism of Action
Acetyl coenzyme A exerts its effects by donating its acetyl group to various substrates in metabolic pathways. This acetylation process is crucial for the synthesis of fatty acids, cholesterol, and other essential biomolecules. The acetyl group is transferred to oxaloacetate to form citrate in the citric acid cycle, which is then further metabolized to produce energy in the form of ATP . Additionally, acetyl coenzyme A plays a role in the regulation of gene expression through the acetylation of histones, affecting DNA accessibility and transcription .
Comparison with Similar Compounds
Similar compounds to acetyl coenzyme A include:
Succinyl coenzyme A: Involved in the citric acid cycle and the synthesis of heme.
Propionyl coenzyme A: Participates in the metabolism of certain amino acids and fatty acids.
Butyryl coenzyme A: Involved in the metabolism of butyrate and the synthesis of fatty acids.
Acetyl coenzyme A is unique due to its central role in both catabolic and anabolic pathways, making it a key molecule in cellular metabolism. Its ability to donate acetyl groups to a wide range of substrates distinguishes it from other coenzyme A derivatives .
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating and purifying acetyl coenzyme A synthetase (ACS) from mammalian tissues?
ACS purification involves homogenizing tissues (e.g., bovine heart mitochondria), followed by ammonium sulfate precipitation, ion-exchange chromatography (e.g., triethylaminoethyl cellulose columns), and gel filtration (e.g., Sephadex G-100). Final crystallization is achieved using saturated ammonium sulfate solutions. The purified enzyme typically yields 100–130 mg of protein with activity ≥19.5 units/mg . Key steps include maintaining pH stability (6.8–8.0) and optimizing ion strength (e.g., 0.02 M KHCO₃-0.08 M KCl) to prevent enzyme aggregation .
Table 1: Purification Steps and Yields
Step | Protein Yield (mg) | Specific Activity (units/mg) |
---|---|---|
Mitochondrial Extract | 800–900 | 4.8–5.6 |
Ion-Exchange Chromatography | 100–130 | ≥19.5 |
Crystallization | ~50 | Retained activity |
Q. How can [acetyl-³H] coenzyme A be quantified in metabolic flux studies?
Radiolabeled acetyl-CoA is quantified using liquid chromatography/mass spectrometry (LC/MS) with online solid-phase extraction or two-dimensional LC/MS for separation of short-, medium-, and long-chain acyl-CoA derivatives . Scintillation counting coupled with enzymatic assays (e.g., ACS activity measurements) validates isotopic incorporation rates. Ensure quench protocols (e.g., perchloric acid) are used to halt enzymatic degradation during sample preparation .
Advanced Research Questions
Q. How do discrepancies in reported molecular weights of ACS (31,000–34,000 vs. 60,000–80,000) arise, and how can they be resolved experimentally?
Early studies overestimated ACS molecular weight due to aggregation in low-salt conditions (e.g., 0.02 M KHCO₃), while sedimentation equilibrium under high-salt (0.15 M KCl) reveals monomeric forms (31,000–34,000 Da) . Aggregated forms exhibit reduced activity, confirmed by rechromatography showing low-activity elution peaks correlating with higher molecular weight species . Use dynamic light scattering (DLS) or size-exclusion chromatography under varying ionic strengths to assess aggregation states.
Table 2: Molecular Weight Determination Methods
Method | Conditions | Molecular Weight (Da) |
---|---|---|
Sedimentation Equilibrium | 0.15 M KCl | 31,000–34,000 |
Size-Exclusion Chromatography | 0.02 M KHCO₃ | 60,000–80,000 |
Q. What experimental strategies enhance ACS activity in kinetic studies using [acetyl-³H] substrates?
Optimize monovalent (K⁺) and divalent (Mg²⁺) cation concentrations, as Mg²⁺ stabilizes the enzyme-bound acetyl-adenylate intermediate . Pre-incubate ACS with 5 mM ATP to saturate binding sites before adding [acetyl-³H]. Use rapid-mixing stopped-flow techniques to measure transient kinetics and avoid isotopic dilution .
Q. How can researchers address conflicting data on ACS substrate specificity in non-canonical pathways (e.g., acetate vs. propionate activation)?
Perform competitive inhibition assays with unlabeled substrates (e.g., propionyl-CoA) to quantify binding affinities. Structural studies (e.g., X-ray crystallography) identify active-site residues critical for acyl-group discrimination. For example, mutations at the pantetheine-binding pocket alter specificity toward longer-chain fatty acids .
Q. Methodological Considerations
Q. What controls are essential for tracking [acetyl-³H] incorporation into lipid synthesis pathways?
Include:
- Negative controls: Omit ATP or CoA to confirm ACS-dependent acetylation.
- Isotopic dilution checks: Spiking unlabeled acetyl-CoA to assess background noise.
- Enzyme inactivation: Heat-denatured ACS to rule out non-enzymatic acetylation .
Q. How do buffer conditions influence ACS stability during long-term storage?
Store ACS at 4°C in 50% saturated ammonium sulfate (pH 7.4) with 1 mM dithiothreitol (DTT) to prevent oxidation. Avoid freeze-thaw cycles, which promote aggregation and activity loss .
Q. Data Contradiction Analysis
Q. Why do some studies report linear ACS kinetics while others show substrate inhibition at high acetate concentrations?
Substrate inhibition occurs above 5 mM acetate due to non-productive binding at the adenylation site. Use Michaelis-Menten modeling with substrate inhibition terms (Vmax/(1+[S]/Km+[S]2/Ki)) to fit data. Lower reaction temperatures (25°C vs. 37°C) reduce Ki, minimizing inhibition artifacts .
Properties
IUPAC Name |
S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2,2-tritritioethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18-,22-/m1/s1/i1T3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLZBFCDCINBPY-DBFBBOEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([3H])C(=O)SCCNC(=O)CCNC(=O)[C@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N7O17P3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.